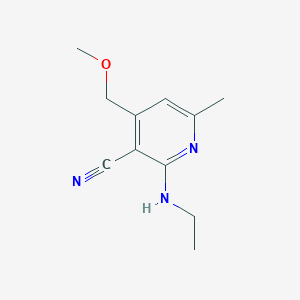

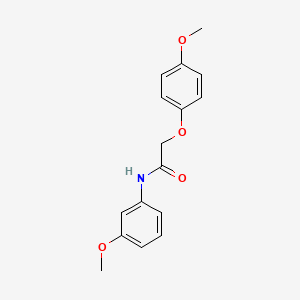

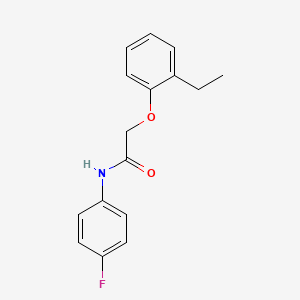

2-(4-甲氧基苯氧基)-N-(3-甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide and related compounds involves multiple steps, including acetylation, alkylation, and nitration, under various conditions to achieve desired selectivity and yields. For example, Yang Man-li (2008) describes the synthesis of similar acetamide derivatives using 3-fluoro-4-cyanophenol as a primary compound, highlighting the versatility of synthesis routes for acetamide derivatives (Yang Man-li, 2008). Zhang Qun-feng (2008) discusses the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, showcasing the importance of environmentally friendly methods in chemical synthesis (Zhang Qun-feng, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide, has been characterized using various analytical techniques such as X-ray diffraction, NMR spectroscopy, and crystallography. For instance, the study by A. Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides provides insights into the stereochemistry and molecular geometry of similar compounds, emphasizing the role of hydrogen bonding and molecular interactions in determining the structure (A. Camerman et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide are influenced by its functional groups and molecular structure. Studies on similar acetamide derivatives reveal insights into their reactivity patterns, such as the synthesis of N-(4-hydroxyphenyl)acetamide derivatives via reductive carbonylation, showcasing the compound's versatility in chemical transformations (A. Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, including melting points, solubility, and crystal structure, are crucial for their application in various domains. The crystal structure analysis of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside by X-ray diffraction highlights the importance of understanding these properties for the development of pharmaceuticals and materials (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Properties Analysis

The chemical properties of 2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide, such as acidity/basicity, reactivity with other chemical species, and stability, are essential for its practical applications. Research on similar compounds, like the synthesis and pharmacological assessment of novel acetamide derivatives, provides a foundation for understanding the chemical behavior and potential applications of these molecules (P. Rani et al., 2016).

科学研究应用

化学选择性乙酰化和合成

使用固定化脂肪酶对氨基酚进行化学选择性乙酰化以生产抗疟疾药物和其他药物的中间体,强调了酰基供体和反应条件在实现高选择性和产率中的重要性。该过程突出了类似化合物在药物合成和优化过程中的更广泛用途 (Magadum & Yadav, 2018).

聚合物的药理活性

非甾体类抗炎化合物甲氧基苯乙酸的聚合物衍生物的合成证明了创建具有药理活性的大分子的潜力。这些聚合物支持具有定制治疗作用的材料的开发,展示了类似化合物在生物医学工程和药物递送系统中的作用 (Román & Gallardo, 1992).

绿色合成应用

使用新型 Pd/C 催化剂绿色合成偶氮分散染料中间体 N-(3-氨基-4-甲氧基苯基)乙酰胺,强调了在化学制造中采用环保方法的环境效益。这种方法减少了对危险材料的依赖,并展示了类似化合物在可持续工业过程中的更广泛适用性 (Qun-feng, 2008).

抗癌和抗炎活性

已经合成并评估了新型乙酰胺衍生物的潜在细胞毒性、抗炎、镇痛和解热活性。这项研究突出了此类化合物在开发用于治疗各种疾病和病症的新型治疗剂中的药用应用 (Rani, Pal, Hegde, & Hashim, 2016).

蛋白质酪氨酸磷酸酶 1B 抑制剂

特定乙酰胺衍生物作为蛋白质酪氨酸磷酸酶 1B (PTP1B) 抑制剂的合成和评估,以及它们在体内的抗糖尿病活性,表明类似化合物在治疗糖尿病和其他代谢紊乱方面的潜力 (Saxena et al., 2009).

属性

IUPAC Name |

2-(4-methoxyphenoxy)-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4/c1-19-13-6-8-14(9-7-13)21-11-16(18)17-12-4-3-5-15(10-12)20-2/h3-10H,11H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKGBNCARNUVGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxy-phenoxy)-N-(3-methoxy-phenyl)-acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2-furylmethylene)-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5506171.png)

![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)nicotinamide dihydrochloride](/img/structure/B5506178.png)

![1-[(2-methylphenoxy)acetyl]-1H-benzimidazole](/img/structure/B5506185.png)

![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)

![3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-quinolinone](/img/structure/B5506222.png)

![1,3,7-trimethyl-8-[(1-methyl-1H-imidazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506226.png)

![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)